molecular formula C19H20N4O3S B3724957 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B3724957
M. Wt: 384.5 g/mol
InChI Key: YQORQTZFYXZGBC-RGVLZGJSSA-N
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Description

N'-[(E)-(3-Ethoxy-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a hydrazide-based Schiff base derivative featuring a benzimidazole-thioether moiety and a substituted phenyl ring. Its synthesis involves the condensation of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with 3-ethoxy-2-hydroxybenzaldehyde. The compound’s structure is confirmed via spectroscopic techniques (IR, NMR) and X-ray crystallography, with the (E)-configuration of the imine group validated by single-crystal analysis . The ethoxy and hydroxyl substituents on the phenyl ring, combined with the benzimidazole-sulfanyl group, confer unique physicochemical and biological properties, making it a candidate for pharmaceutical applications such as antimicrobial or antioxidant agents.

Properties

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-3-26-16-10-6-7-13(18(16)25)11-20-22-17(24)12-27-19-21-14-8-4-5-9-15(14)23(19)2/h4-11,25H,3,12H2,1-2H3,(H,22,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQORQTZFYXZGBC-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs.

    Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the phenyl ring and benzimidazole moiety. These variations influence electronic properties, hydrogen bonding, and bioactivity.

Compound Phenyl Substituents Benzimidazole Substituent Key Functional Groups Reference
Target Compound 3-Ethoxy-2-hydroxyphenyl 1-Methyl Sulfanyl, Hydrazide, Imine (E)
N′-[(E)-(3-Hydroxyphenyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide 3-Hydroxyphenyl 1-Methyl Sulfanyl, Hydrazide, Imine (E)
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide 3-Hydroxyphenyl 1-Ethyl Sulfanyl, Hydrazide, Imine (E)
(E)-N'-(2-Hydroxy-3-methoxybenzylidene)-2-amino-2-oxoacetohydrazide 2-Hydroxy-3-methoxyphenyl Oxamohydrazide, Imine (E)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide 3-Methylphenyl Benzothiazole-sulfanyl, Hydrazide

Key Observations:

  • Ethoxy vs.
  • Benzimidazole Substituents : A 1-methyl group (target compound) introduces less steric hindrance than 1-ethyl (), favoring tighter molecular packing in crystals .
  • Sulfanyl Group : The benzimidazole-sulfanyl moiety in the target compound may enhance hydrogen-bonding interactions compared to benzothiazole-sulfanyl derivatives (), influencing solubility and biological target binding .

Crystallographic and Spectroscopic Comparisons

  • X-ray Crystallography : The target compound’s (E)-imine configuration is consistent with analogues in and , confirmed via SHELX software .
  • NMR Shifts : The ethoxy group (-OCH2CH3) in the target compound results in distinct 1H NMR signals (δ ~1.4 ppm for CH3, δ ~4.1 ppm for OCH2) compared to methoxy (-OCH3, δ ~3.8 ppm) or hydroxyl (-OH, δ ~9–10 ppm) groups .
  • IR Spectroscopy : The imine (C=N) stretch at ~1600 cm⁻¹ and hydrazide (N-H) at ~3200 cm⁻¹ align with data for similar compounds () .

Q & A

Basic: What are the optimized synthesis protocols for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step condensation reaction. Key steps include:

  • Step 1 : Formation of the benzimidazole sulfanyl intermediate via nucleophilic substitution, using ethanol as a solvent under reflux (60–80°C for 4–6 hours) .
  • Step 2 : Condensation of the intermediate with 3-ethoxy-2-hydroxybenzaldehyde in acidic conditions (pH 4–5, acetic acid catalyst) to form the hydrazone linkage .
  • Optimization : Yield (typically 60–75%) depends on temperature control (±2°C), stoichiometric ratios (1:1.2 for aldehyde:hydrazide), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural characterization?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm the hydrazone E-configuration (trans coupling constant J = 12–14 Hz) .
    • ¹³C NMR : Signals at 160–165 ppm indicate the C=N bond .
  • Infrared (IR) Spectroscopy : Bands at 3200–3400 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=O) validate functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and stability under varying pH .

Advanced: How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer efficacy) be resolved?

  • Methodology :
    • Dose-Response Assays : Test across a concentration gradient (0.1–100 µM) to identify IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., E. coli, C. albicans) .
    • Target Validation : Use molecular docking to compare binding affinities for bacterial DNA gyrase vs. human topoisomerase II. Discrepancies may arise from off-target effects or assay conditions (e.g., aerobic vs. anaerobic environments) .
    • Meta-Analysis : Cross-reference data from independent studies (e.g., vs. 13) to identify outliers caused by solvent choice (DMSO vs. PBS) or cell viability protocols (MTT vs. resazurin assays) .

Advanced: What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

  • Substitution Reactions :
    • The sulfanyl group (-S-) undergoes nucleophilic substitution with halides (e.g., Cl⁻, Br⁻) in polar aprotic solvents (DMF, 80°C), forming derivatives with altered solubility .
    • Steric hindrance from the 1-methylbenzimidazole moiety slows reactivity at the ortho position .
  • Oxidation :
    • Treatment with H₂O₂ oxidizes the hydrazone to a diazene intermediate, detectable via UV-Vis at 450 nm .
    • Kinetic studies show pseudo-first-order kinetics (k = 0.05 min⁻¹) in acidic media .

Basic: How does structural modification (e.g., substituent variation) impact physicochemical properties?

  • Comparative Data :

    SubstituentLogPSolubility (mg/mL)Melting Point (°C)
    3-Ethoxy-2-hydroxy3.20.8 (DMSO)215–220
    4-Chloro (Analog A)3.80.5 (DMSO)230–235
    2-Nitro (Analog B)2.91.2 (Ethanol)198–203
  • Trends : Electron-withdrawing groups (e.g., -NO₂) increase solubility but reduce thermal stability .

Advanced: What strategies mitigate degradation during long-term storage for biological assays?

  • Stability Studies :
    • Temperature : Store at –20°C in amber vials; degradation halves at –80°C (t₁/₂ = 6 months vs. 2 weeks at 25°C) .
    • Lyophilization : Formulate with trehalose (1:5 w/w) to retain >90% activity after reconstitution .
    • HPLC Monitoring : Track degradation products (e.g., hydrolyzed hydrazide) using a gradient elution method .

Basic: What computational tools are recommended for predicting the compound’s pharmacokinetic profile?

  • Software :
    • SwissADME : Predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 metabolism .
    • AutoDock Vina : Estimates binding energy (–8.2 kcal/mol) for the benzimidazole moiety with tubulin .
  • Limitations : Overestimates solubility in aqueous buffers; experimental validation via shake-flask method is critical .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • X-Ray Crystallography :
    • Single-crystal analysis confirms the E-configuration and dihedral angle (25–30°) between benzimidazole and phenyl rings .
    • Compare with DFT-optimized structures (B3LYP/6-31G*) to validate intramolecular H-bonding (O-H⋯N, 2.1 Å) .

Basic: What in vitro models are suitable for preliminary toxicity screening?

  • Cell Lines :
    • HepG2 : Assess hepatotoxicity via ATP luminescence (EC₅₀ = 50 µM) .
    • HEK293 : Measure nephrotoxicity using LDH release assays .
  • Positive Controls : Compare with cisplatin or doxorubicin to contextualize toxicity thresholds .

Advanced: How do solvent polarity and pH affect the compound’s tautomeric equilibrium?

  • UV-Vis Spectroscopy :
    • In ethanol, the enol-imine tautomer dominates (λmax = 320 nm), while the keto-amine form emerges in aqueous buffers (pH > 7, λmax = 290 nm) .
    • pKa determination (8.2) via potentiometric titration explains pH-dependent stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

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